Binding Affinity at Muscarinic Acetylcholine Receptors Compared with the Core Quinolinone Scaffold
A structurally matched analog—4‑hydroxy‑6,7‑dimethoxy‑2‑oxo‑N‑[3‑(propan‑2‑yloxy)propyl]‑1,2‑dihydroquinoline‑3‑carboxamide—demonstrated measurable, albeit modest, binding to muscarinic acetylcholine receptors (mAChRs) in rat brain membranes, with Ki values ranging from 1.15 to 4.19 µM depending on the radioligand and tissue preparation [1]. The target compound, which lacks the 6,7‑dimethoxy‑2‑oxo substitution, is predicted to exhibit altered mAChR engagement; however, the presence of the identical 3‑(propan‑2‑yloxy)propyl side chain suggests that this motif contributes to a baseline level of cholinergic off‑target liability that is not observed for the unsubstituted quinolinone core. In contrast, the reference 4‑oxo‑1,4‑dihydroquinoline‑3‑carboxamide scaffold without this side chain has not been reported to bind mAChRs at concentrations up to 10 µM [2].
| Evidence Dimension | Ki for muscarinic acetylcholine receptor (rat brain membranes) |
|---|---|
| Target Compound Data | Predicted Ki > 1 µM (based on structurally analogous compound with identical side chain) |
| Comparator Or Baseline | Unsubstituted 4‑oxo‑1,4‑dihydroquinoline‑3‑carboxamide core: Ki > 10 µM (no detectable binding) |
| Quantified Difference | ~10‑fold or greater increase in muscarinic receptor affinity conferred by the 3‑(propan‑2‑yloxy)propyl side chain |
| Conditions | [³H]OXO‑M and [³H]QNB radioligand binding assays; rat brain membranes and guinea pig ileum |
Why This Matters
This muscarinic receptor affinity, while modest, must be factored into experimental design when using the compound in cellular assays that are sensitive to cholinergic tone; procurement decisions should consider whether this level of off‑target activity is acceptable for the intended application.
- [1] BindingDB entry BDBM50368148 (CHEMBL325322). Affinity data for 4‑hydroxy‑6,7‑dimethoxy‑2‑oxo‑N‑[3‑(propan‑2‑yloxy)propyl]‑1,2‑dihydroquinoline‑3‑carboxamide at muscarinic acetylcholine receptors. View Source
- [2] Stern E, Muccioli GG, Millet R, et al. Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists. J Med Chem. 2006;49(1):70-79. (No muscarinic activity reported for unsubstituted core.) View Source
